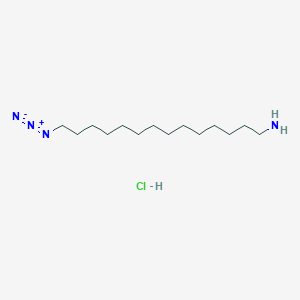

14-Azidotetradecan-1-amine hydrochloride

Description

Significance of Multifunctionalized Aliphatic Amines and Azides in Contemporary Synthetic Chemistry and Chemical Biology

Multifunctionalized aliphatic amines and azides are cornerstone building blocks in modern synthetic chemistry and chemical biology. Their significance lies in their ability to participate in a wide array of reliable and high-yielding chemical transformations.

Aliphatic Amines: The primary amine group is a versatile functional handle. It can readily undergo reactions such as amidation to form stable amide bonds with carboxylic acids, reductive amination with aldehydes and ketones, and reaction with N-hydroxysuccinimide (NHS) esters. These reactions are fundamental in the synthesis of peptides, the conjugation of molecules to proteins, and the functionalization of surfaces. adcreviews.commdpi.com The long aliphatic chain in these molecules can impart hydrophobicity and influence the spatial orientation of linked molecules, which is crucial in the formation of self-assembled monolayers and the functionalization of lipid bilayers.

Azides: The azide (B81097) group is particularly valued for its participation in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comenamine.net These reactions are highly efficient, selective, and biocompatible, allowing for the covalent linkage of molecules in complex biological environments with minimal side reactions. medchemexpress.comenamine.net This has revolutionized the fields of bioconjugation, drug discovery, and materials science. Organic azides are also precursors for the synthesis of a variety of nitrogen-containing compounds.

The combination of both an amine and an azide group in a single molecule, as in 14-Azidotetradecan-1-amine hydrochloride, provides a powerful tool for creating complex molecular architectures.

Rationale for the Comprehensive Investigation of this compound as a Key Building Block and Chemical Tool

The comprehensive investigation of this compound is driven by its potential as a heterobifunctional linker. Such linkers are instrumental in connecting two different molecular entities, a process central to many areas of chemical and biological research. axispharm.com

The key attributes that make this compound a valuable research tool include:

Orthogonal Reactivity: The amine and azide groups can be addressed with distinct chemical reactions. For instance, the amine can be coupled to a biomolecule using standard bioconjugation techniques, while the azide remains available for a subsequent click reaction with an alkyne-modified molecule or surface. This orthogonality is essential for the stepwise construction of complex bioconjugates.

Long Aliphatic Spacer: The 14-carbon chain provides a long, flexible spacer between the two functional groups. This extended linker can be advantageous in applications where steric hindrance needs to be minimized between the conjugated molecules, or where a specific distance is required to span a biological structure, such as a cell membrane. In the context of proteomics, such long-chain linkers can be used in cross-linking mass spectrometry to identify protein-protein interactions. nih.gov

Hydrophobicity: The tetradecyl chain imparts significant lipophilicity to the molecule. This property is particularly relevant for applications involving lipid bilayers, cell membranes, or the creation of hydrophobic surface modifications.

These features position this compound as a key building block for creating sophisticated molecular probes, targeted drug delivery systems, and functionalized surfaces for biosensing applications.

Overview of Strategic Research Domains and Methodological Approaches for the Chemical Compound

The unique properties of this compound make it a valuable tool in several strategic research domains. The methodological approaches employed leverage the distinct reactivity of its amine and azide functionalities.

Strategic Research Domains:

Bioconjugation and Proteomics: This compound is well-suited for the site-specific modification of proteins and other biomolecules. mdpi.com The amine group can be used to attach the linker to lysine (B10760008) residues or the N-terminus of a protein. The azide group can then be used to attach a reporter molecule (like a fluorophore), a drug molecule, or another protein. In proteomics, it can be used as a cross-linker to study protein-protein interactions. nih.gov

Drug Delivery: As a linker, it can be used to construct antibody-drug conjugates (ADCs) or other targeted drug delivery systems. adcreviews.commedchemexpress.com The amine can be linked to a targeting moiety (e.g., an antibody), and the azide can be used to attach a cytotoxic drug. The long hydrophobic chain may also facilitate interaction with cell membranes.

Surface Chemistry and Materials Science: The amine group can be used to anchor the molecule to surfaces functionalized with carboxylic acids or NHS esters. mdpi.comnih.gov The azide group then provides a handle for the subsequent attachment of other molecules via click chemistry, enabling the creation of functionalized surfaces for applications such as biosensors or biocompatible coatings. The long alkyl chain can also promote the formation of self-assembled monolayers on appropriate substrates.

Chemical Biology: In chemical biology, this compound can be used as a molecular probe to study biological processes. For example, it could be incorporated into a lipid structure to probe membrane dynamics or used to tether molecules to a cell surface for studying cellular signaling.

Methodological Approaches:

The primary methodological approaches for utilizing this compound are based on its bifunctional nature, allowing for sequential or orthogonal conjugation strategies.

| Methodological Approach | Description |

| Amine-First Conjugation | The primary amine is first reacted with an activated carboxyl group (e.g., NHS ester) on a target molecule. The resulting conjugate, now bearing a terminal azide, can then be reacted with an alkyne-containing molecule via a click reaction. |

| Azide-First Conjugation | The azide group is first reacted with an alkyne-functionalized molecule or surface via a click reaction. The resulting product, now with a terminal amine, can be further functionalized through reactions targeting the amine group. |

| Surface Functionalization | The amine group is used to covalently attach the linker to a suitably activated surface. The surface is then decorated with azide groups, which are available for further modification using click chemistry. mdpi.comnih.gov |

Due to the lack of specific published research on this compound, the detailed research findings are based on the well-established reactivity of its constituent functional groups.

Expected Reactivity and Applications:

| Functional Group | Expected Reactions | Potential Applications |

| Primary Amine | Amidation, Reductive Amination, NHS Ester Coupling | Protein conjugation, Peptide synthesis, Surface immobilization |

| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioconjugation, Labeling of biomolecules, Formation of triazole linkages |

| Tetradecyl Chain | Hydrophobic Interactions | Formation of self-assembled monolayers, Interaction with lipid membranes, Spacing of conjugated molecules |

Structure

3D Structure of Parent

Properties

IUPAC Name |

14-azidotetradecan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4.ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-18-16;/h1-15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSJHIGICOADAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCN=[N+]=[N-])CCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies and Mechanistic Insights for 14 Azidotetradecan 1 Amine Hydrochloride

Optimized Synthesis Routes for 14-Azidotetradecan-1-amine Hydrochloride

The synthesis of bifunctional linear alkanes such as this compound requires strategic planning to ensure high yields and purity by selectively introducing two different functional groups at the terminal positions of a long aliphatic chain. The synthetic routes are designed to be robust, scalable, and efficient, often leveraging common starting materials and high-yielding chemical transformations.

For a linear α,ω-difunctionalized alkane like this compound, a divergent synthetic strategy is generally the most efficient and logical approach. This strategy begins with a common, symmetrically functionalized precursor, from which different functional groups are sequentially introduced. A convergent approach, which involves synthesizing two separate, complex fragments before coupling them, is less suitable for this type of simple, linear molecule.

A plausible divergent pathway can commence from a readily available C-14 precursor, such as 1,14-dibromotetradecane (B25923). The key challenge in this approach is achieving selective monosubstitution at each terminus. One common method involves:

Monosubstitution with Azide (B81097): Reacting 1,14-dibromotetradecane with a slight molar excess of sodium azide. By carefully controlling stoichiometry and reaction time, the formation of the diazide byproduct can be minimized, yielding 1-azido-14-bromotetradecane as the primary intermediate.

Introduction of the Amino Group: The remaining bromo group on the intermediate is then converted to an amine. A direct reaction with ammonia (B1221849) often leads to overalkylation. nih.gov Therefore, a more controlled method like the Gabriel synthesis is preferred. This involves reacting 1-azido-14-bromotetradecane with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine.

Salt Formation: The resulting 14-azidotetradecan-1-amine is then treated with hydrochloric acid to yield the final hydrochloride salt.

This divergent approach allows for the controlled and sequential introduction of the required functional groups onto a single, long-chain backbone.

The synthesis of this compound can be achieved from several different precursor materials, with the choice often depending on commercial availability and cost. The key transformations are the introduction of the azide and the amine functionalities.

Plausible Synthetic Pathways and Conditions:

Pathway A: From 14-Amino-1-tetradecanol: This precursor allows for a straightforward functional group interconversion. The hydroxyl group can be converted into a good leaving group, such as a tosylate or bromide, followed by nucleophilic substitution with sodium azide.

Protection: The amine group is first protected, for example, as a tert-butoxycarbonyl (Boc) derivative, to prevent side reactions.

Activation of Hydroxyl: The terminal hydroxyl group of the N-Boc protected amino alcohol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine.

Azidation: The tosylate is displaced by an azide ion using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This is a classic Sₙ2 reaction. masterorganicchemistry.com

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which simultaneously forms the final hydrochloride salt.

Pathway B: From 14-Bromotetradecanoic Acid: This route involves the transformation of a carboxylic acid into an amine.

Azidation: The bromo group is first displaced with sodium azide in DMF to yield 14-azidotetradecanoic acid.

Amine Formation: The carboxylic acid is converted to the primary amine via a Curtius or Hofmann rearrangement. In the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine.

Salt Formation: The final product is obtained by treatment with HCl.

The table below summarizes typical conditions for the key azidation step.

| Precursor | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| 1-Bromo-14-(protected-amino)tetradecane | Sodium Azide (NaN₃) | DMF | 60-80 | >90 |

| 1-Tosyloxy-14-(protected-amino)tetradecane | Sodium Azide (NaN₃) | DMSO | 80-100 | >90 |

| 1,14-Dibromotetradecane (for mono-azidation) | Sodium Azide (NaN₃) (1.1 eq) | Acetone/Water | Reflux | 50-70 |

The parent compound, this compound, is an achiral molecule as it does not possess any stereogenic centers in its linear tetradecane (B157292) chain. Therefore, stereoselective synthesis methodologies are not applicable to the synthesis of the compound itself.

However, if chiral analogs were to be desired, a stereocenter would need to be introduced onto the alkyl chain. This could be accomplished through two primary strategies:

Chiral Pool Synthesis: The synthesis could begin with a naturally occurring, enantiomerically pure precursor that already contains a stereocenter and a long alkyl chain (e.g., a derivative of a fatty acid like ricinoleic acid). The existing functional groups would then be chemically modified to install the terminal azide and amine moieties.

Asymmetric Synthesis: A prochiral substrate, such as a long-chain ketone or alkene, could be subjected to an asymmetric reaction. For example, an asymmetric hydrogenation of a C-14 unsaturated precursor or an asymmetric amination could install a chiral center with high enantiomeric excess. mdpi.com Subsequent steps would then be used to elaborate the ends of the chain into the final functional groups.

These approaches are purely hypothetical for this specific target but represent standard methodologies in organic synthesis for creating chiral molecules.

Mechanistic Studies of Critical Reaction Steps in the Synthesis of the Chemical Compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and maximizing yields. The key steps in the most plausible syntheses are nucleophilic substitution to introduce the azide and the final acid-base reaction.

The most critical, rate-determining step in the synthesis is typically the introduction of the azide group via a nucleophilic substitution reaction on a C-14 alkyl halide or sulfonate.

Kinetics: This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism . masterorganicchemistry.com The rate of the reaction is dependent on the concentration of both the alkyl substrate (R-X) and the azide nucleophile (N₃⁻). The rate law is expressed as:

Rate = k[R-X][N₃⁻]

This second-order kinetic profile means that increasing the concentration of either reactant will increase the reaction rate. chemistrysteps.comkhanacademy.org The reaction rate constant, k, is influenced by several factors:

Leaving Group: The rate is highly dependent on the ability of the leaving group to depart. The general trend is I > Br > OTs (tosylate) > Cl. Alkyl bromides and tosylates are most commonly used due to their good balance of reactivity and stability.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions. They solvate the cation (e.g., Na⁺) while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

| Bond | Average Enthalpy (kJ/mol) |

|---|---|

| C-Br (broken) | ~285 |

| C-N (formed) | ~305 |

The formation of a stronger C-N bond at the expense of a weaker C-Br bond suggests that the reaction is enthalpically favored (exothermic). The entropy change (ΔS) for the reaction is expected to be small, as two reactant species produce two product species. youtube.com Therefore, the Gibbs free energy change (ΔG = ΔH - TΔS) is negative, indicating a spontaneous and thermodynamically favorable process. The final step, the formation of the amine hydrochloride salt from the free amine and HCl, is a simple acid-base reaction that is highly exergonic and proceeds rapidly to completion.

A detailed understanding of the intermediates and transition states provides insight into the stereochemistry and reactivity of the key synthetic steps.

Sₙ2 Azidation Transition State: The reaction of the azide ion with the primary alkyl halide (e.g., 1-bromo-14-(protected-amino)tetradecane) does not involve any stable intermediates. Instead, it proceeds through a single, high-energy transition state . masterorganicchemistry.com In this transition state, the central carbon atom is pentacoordinate, with a trigonal bipyramidal geometry. The incoming azide nucleophile and the outgoing bromide leaving group are positioned 180° apart, at the apices of the bipyramid. The C-N bond is partially formed while the C-Br bond is partially broken. This "backside attack" geometry is a hallmark of the Sₙ2 mechanism. khanacademy.org

Intermediates in Amine Formation: If the amine is formed via the Gabriel synthesis, a key intermediate is the N-alkylphthalimide derivative . This stable intermediate is isolated before being cleaved, typically with hydrazine (B178648), to release the primary amine. If the amine were to be formed by the reduction of the azide group using the Staudinger reaction (with triphenylphosphine, PPh₃), a distinct iminophosphorane intermediate (R-N=PPh₃) would be formed prior to hydrolysis to the amine.

Proton Transfer in Salt Formation: The final step, the reaction of 14-azidotetradecan-1-amine with HCl, is a fundamental acid-base reaction. It involves the direct transfer of a proton from HCl to the lone pair of electrons on the nitrogen atom of the amine. This process is extremely fast and does not involve any significant intermediates or high-energy transition states.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The pursuit of environmentally benign chemical manufacturing has led to the development of innovative synthetic methodologies that prioritize waste reduction, energy efficiency, and the use of renewable resources. The application of these green chemistry principles to the synthesis of this compound offers a significant improvement over traditional synthetic routes, which often involve hazardous reagents, multiple protection/deprotection steps, and the generation of substantial waste. A proposed green synthetic pathway is outlined below, emphasizing biocatalysis, atom economy, and the use of greener solvents.

A plausible traditional synthesis of this compound could start from a dihalogenated alkane or involve the conversion of a terminal diol to a haloamine, followed by nucleophilic substitution to introduce the azide. Such routes often employ stoichiometric reagents and volatile organic solvents, leading to poor atom economy and a high E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. libretexts.orgsheldon.nlnih.gov

In contrast, a greener approach leverages biocatalysis and one-pot methodologies to enhance sustainability. One proposed green synthetic route begins with a renewable fatty acid, tetradecanoic acid. This starting material can be subjected to a biocatalytic cascade reaction to introduce the amine functionality. rsc.org Specifically, a carboxylic acid reductase (CAR) can reduce the fatty acid to the corresponding aldehyde, which is then aminated in the same pot by a transaminase (ω-TA), using a recyclable amino donor like alanine. rsc.org This enzymatic approach operates under mild conditions in aqueous media, significantly reducing the need for harsh reagents and organic solvents.

The subsequent introduction of the azide group can be achieved through a greener adaptation of nucleophilic substitution. The terminal hydroxyl group of the resulting amino alcohol can be selectively activated, for instance, by conversion to a mesylate. This can then be followed by azidation using sodium azide under phase-transfer catalysis (PTC) conditions. crdeepjournal.orgacsgcipr.org PTC allows the reaction to proceed in a biphasic system, often with a higher reaction rate and selectivity, while minimizing the use of hazardous polar aprotic solvents like DMF or DMSO. acsgcipr.orgmasterorganicchemistry.comlibretexts.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the azide anion from an aqueous phase to the organic phase containing the substrate. crdeepjournal.orgacsgcipr.org

The final step would involve the formation of the hydrochloride salt by treating the bifunctional amine with a stoichiometric amount of hydrochloric acid in a suitable solvent, followed by isolation of the product.

The table below compares a hypothetical traditional route with the proposed green synthetic route, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis |

| Starting Material | Petroleum-based long-chain alkane | Renewable fatty acid (Tetradecanoic acid) |

| Key Transformations | Halogenation, Gabriel Synthesis, Nucleophilic Azidation | Biocatalytic Amination, Catalytic Azidation |

| Solvents | Chlorinated solvents, DMF, DMSO | Water, Toluene (B28343) (with PTC) |

| Reagents | Stoichiometric halogenating agents, Phthalimide, Hydrazine, Strong bases | Enzymes (CAR, ω-TA), Phase-transfer catalyst, Sodium azide |

| Atom Economy | Low (due to protecting groups and stoichiometric reagents) rsc.org | High (enzymatic and catalytic steps) |

| E-Factor | High (significant solvent and reagent waste) libretexts.orgsheldon.nlnih.gov | Low (minimal waste generation) |

Detailed Research Findings:

Recent advancements in biocatalysis have demonstrated the feasibility of converting long-chain fatty acids directly into primary amines with high efficiency. rsc.org Carboxylic acid reductases have been successfully employed to produce aldehydes from fatty acids, which can then be aminated in a one-pot system by various transaminases. rsc.org This approach avoids the use of protecting groups and harsh reagents often associated with traditional amine synthesis methods like the Gabriel synthesis, which is known for its poor atom economy. rsc.orgmasterorganicchemistry.comwikipedia.org

For the azidation step, direct conversion of alcohols to azides represents a greener alternative to the more common two-step process involving conversion to an alkyl halide. ajgreenchem.com Methodologies using reagents like sodium azide with sulfuric acid in toluene have been reported as efficient and environmentally friendly for the azidation of alcohols. ajgreenchem.com Furthermore, the use of phase-transfer catalysis for nucleophilic substitution reactions, including azidation, is a well-established green technique that can enhance reaction rates and reduce the reliance on hazardous solvents. crdeepjournal.orgacsgcipr.org

The following table provides a more detailed look at the proposed green synthetic steps and their advantages.

| Step | Transformation | Reagents and Conditions | Green Chemistry Advantages |

| 1 | Biocatalytic Reductive Amination | Tetradecanoic acid, CAR, ω-TA, ATP, NADPH, Alanine, Aqueous buffer, Mild temperature | - Renewable feedstock- Reaction in water- High selectivity- Avoids protecting groups- Biodegradable catalysts (enzymes) |

| 2 | Selective Azidation | 14-Aminotetradecan-1-ol, Methanesulfonyl chloride, Triethylamine, Sodium azide, Phase-transfer catalyst (e.g., TBAB), Toluene/Water | - High atom economy- Use of a recyclable catalyst- Reduced use of hazardous solvents- Avoids heavy metal catalysts |

| 3 | Salt Formation | 14-Azidotetradecan-1-amine, Hydrochloric acid, Ethanol | - High yielding and clean reaction |

By integrating biocatalysis and catalytic methods, this proposed synthesis of this compound aligns with the core principles of green chemistry, offering a pathway that is not only more environmentally responsible but also potentially more efficient and cost-effective in the long run.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 14 Azidotetradecan 1 Amine Hydrochloride

High-Resolution Nuclear Magnetic resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 14-Azidotetradecan-1-amine hydrochloride, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the presence and connectivity of the long alkyl chain, the terminal azide (B81097), and the primary amine hydrochloride functional groups.

A standard ¹H NMR spectrum would confirm the presence of the long methylene (B1212753) chain, typically observed as a broad multiplet or a series of overlapping signals in the 1.2-1.8 ppm range. The protons adjacent to the functional groups would be shifted further downfield. For instance, the methylene protons (C1-H₂) adjacent to the ammonium (B1175870) group (-NH₃⁺) would be expected around 3.0 ppm, while the methylene protons (C14-H₂) adjacent to the azido (B1232118) group (-N₃) would appear at approximately 3.2-3.4 ppm. The protons of the ammonium group itself would likely appear as a broad singlet, with a chemical shift dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbon attached to the azide group (C-14) would be expected in the 50-55 ppm region, while the carbon bonded to the ammonium group (C-1) would resonate around 38-42 ppm. The internal methylene carbons of the long alkyl chain would produce a cluster of signals in the 22-32 ppm range.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Assignment | Chemical Shift (δ, ppm) |

| H₃N⁺-CH ₂- | ~3.0 |

| -CH ₂-CH₂-NH₃⁺ | ~1.7 |

| -(CH ₂)₁₀- | ~1.3 |

| -CH ₂-CH₂-N₃ | ~1.6 |

| -CH ₂-N₃ | ~3.3 |

To resolve signal overlap, particularly within the long alkyl chain, and to confirm connectivity, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.eduwikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of the proton signal to its corresponding carbon atom. This is crucial for differentiating the methylene groups adjacent to the amine and azide termini from the rest of the alkyl chain.

For solid-state characterization, Solid-State NMR (ssNMR) would be employed. Since this compound is a salt and likely crystalline or microcrystalline, ssNMR can provide information about its structure and dynamics in the solid phase. nih.gov ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide a high-resolution carbon spectrum of the solid material, which can be compared to the solution-state spectrum to identify conformational differences. Furthermore, ³⁵Cl ssNMR could be used to probe the local environment of the chloride counter-ion, offering insights into hydrogen bonding and packing. nih.govrsc.org

Isotopic labeling, the incorporation of isotopes such as ¹³C or ¹⁵N, is a powerful strategy to enhance NMR sensitivity or to probe specific sites within a molecule. wikipedia.org For this compound, selective ¹⁵N labeling of either the azide or the amine group would be particularly informative.

¹⁵N Labeling of the Amine Group: Synthesizing the compound with ¹⁵N-enriched ammonia (B1221849) would allow for direct detection of the nitrogen atom in ¹⁵N NMR spectroscopy. It would also enable ¹H-¹⁵N HSQC experiments, which are highly sensitive and provide a direct probe of the electronic environment of the ammonium headgroup.

¹⁵N Labeling of the Azide Group: Incorporating ¹⁵N at one or all of the nitrogen positions in the azide group would allow for the study of this functional group's electronic structure and its interactions with the local environment. rsc.org This can be particularly useful for studying the molecule's interactions in subsequent applications, such as "click" chemistry reactions.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are well-suited for this polar, charged molecule. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. The expected monoisotopic mass of the cation [C₁₄H₃₁N₄]⁺ would be precisely measured and compared to the theoretical value.

| Parameter | Value |

| Molecular Formula | C₁₄H₃₁ClN₄ |

| Molecular Weight | 290.88 g/mol |

| Monoisotopic Mass (Cation) | 255.2594 u |

| Expected HRMS [M]⁺ | m/z 255.2594 |

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule by inducing fragmentation of a selected precursor ion (in this case, the molecular ion at m/z 255.26) and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern is predictable and provides confirmation of the molecule's structure.

For this compound, key fragmentation pathways would include:

Loss of N₂: A characteristic fragmentation of the azide group, resulting in a nitrene radical cation and a neutral nitrogen molecule. This would produce a significant fragment ion at m/z 227.2488.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom of the amine group is a common fragmentation pathway for alkylamines.

Alkyl Chain Fragmentation: A series of fragment ions resulting from the cleavage of C-C bonds along the tetradecane (B157292) chain, typically separated by 14 Da (CH₂).

X-ray Crystallography for Precise Solid-State Structure Determination (if crystalline)

Should a single crystal of sufficient quality be grown, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal the crystal packing arrangement, including intermolecular interactions such as hydrogen bonds between the ammonium group and the chloride anion, and van der Waals interactions between the long alkyl chains. This information is invaluable for understanding the material's bulk properties.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing rapid and non-destructive confirmation of its functional groups.

FT-IR Spectroscopy: The most prominent and diagnostic peak in the FT-IR spectrum of this compound would be the strong, sharp asymmetric stretching vibration of the azide group, which characteristically appears around 2100 cm⁻¹. researchgate.net Other key absorbances would include the N-H stretching vibrations of the primary ammonium group (around 3000-3200 cm⁻¹) and the C-H stretching vibrations of the alkyl chain (2850-2960 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric stretch of the azide group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-C and C-H vibrations of the long alkyl chain would also be clearly visible.

These vibrational techniques are not only useful for initial identification but can also be used to analyze the local environment and conformational order of the molecule, particularly in the solid state.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | ~2100 (Strong, Sharp) | Weak/Absent |

| Azide (-N₃) | Symmetric Stretch | ~1250 (Weak) | Moderate |

| Ammonium (-NH₃⁺) | N-H Stretch | ~3100 (Broad) | Moderate |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2850-2960 (Strong) | Strong |

Strategic Applications of 14 Azidotetradecan 1 Amine Hydrochloride in Bioconjugation and Chemical Biology Research

Integration of 14-Azidotetradecan-1-amine Hydrochloride into Click Chemistry Methodologies

This compound is a bifunctional linker molecule of significant interest in chemical biology and bioconjugation. Its structure, featuring a terminal azide (B81097) group (-N₃) at one end of a 14-carbon aliphatic chain and a primary amine hydrochloride (-NH₃⁺Cl⁻) at the other, allows for sequential or orthogonal conjugation strategies. The primary amine serves as a versatile handle for initial modification, while the azide group is a key participant in a suite of highly efficient and specific reactions collectively known as "click chemistry." This strategic design enables the precise coupling of different molecular entities, such as fluorophores, affinity tags, or biomolecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and biocompatibility under aqueous conditions. The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. nih.govorganic-chemistry.org The azide moiety of this compound is readily available for this transformation.

In a typical CuAAC protocol, the reaction is performed in aqueous buffers at or near room temperature. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. nih.gov To prevent catalyst disproportionation and protect conjugated biomolecules from oxidative damage, a chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is frequently included. nih.gov

The utility of this compound in this context lies in its ability to act as a bridge. For instance, the amine group can first be coupled to a molecule of interest (e.g., a protein or a small molecule drug) that contains a carboxylic acid, using standard amide bond-forming chemistry. The resulting azide-functionalized molecule can then be "clicked" onto another molecule or surface bearing a terminal alkyne. This stepwise approach allows for the assembly of complex molecular constructs with high precision. The reaction is highly exothermic, releasing significant energy, and generally proceeds to completion within hours at micromolar concentrations. nih.gov

While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can limit its application within living cells. oregonstate.edu The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful, metal-free alternative. sigmaaldrich.cn This reaction is considered bio-orthogonal, meaning it can proceed within a living system without interfering with native biochemical processes. wikipedia.org SPAAC leverages the high ring strain of a cyclooctyne (B158145) to dramatically accelerate the cycloaddition reaction with an azide, eliminating the need for a catalyst. sigmaaldrich.cnmagtech.com.cn

The azide group of this compound reacts readily with various strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. nih.govenamine.net The driving force for the reaction is the release of enthalpy from the strained alkyne ring. This catalyst-free nature makes SPAAC exceptionally well-suited for in vivo labeling experiments, such as tracking biomolecules in real-time within live cells. wikipedia.orgnih.gov

The workflow using this compound is analogous to that of CuAAC: one functional group (e.g., the amine) is used to attach the linker to a substrate, leaving the azide free to react with a cyclooctyne-modified probe or biomolecule. The kinetics of SPAAC are generally fast, allowing for efficient labeling even at the low concentrations typical of biological systems. nih.gov

Table 1: Comparison of CuAAC and SPAAC Methodologies for this compound

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst Required | Yes, Copper(I) source (e.g., CuSO₄ + Ascorbate) nih.gov | No, catalyst-free |

| Alkyne Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) enamine.net |

| Reaction Driving Force | Catalytic cycle | Release of ring strain |

| Biocompatibility | Limited for in vivo use due to copper cytotoxicity | High, considered bio-orthogonal wikipedia.org |

| Typical Application | In vitro bioconjugation, material science nih.gov | Live-cell imaging, in vivo labeling nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | Regioisomeric mixture of triazoles |

Beyond the canonical CuAAC and SPAAC reactions, the azide moiety of this compound is a potential substrate for other emerging click chemistries. While less common, these reactions offer alternative pathways for bioconjugation. One notable example is the Staudinger ligation, which occurs between an azide and a specifically engineered triarylphosphine. pcbiochemres.com This reaction forms a stable amide bond and is also bio-orthogonal.

Another area of exploration involves inverse-electron-demand Diels-Alder (IEDDA) reactions, which are among the fastest bio-orthogonal reactions known. nih.govnih.gov Although IEDDA typically involves the reaction of a tetrazine with a strained alkene (like trans-cyclooctene), modifications and alternative reaction partners are continually being developed. The versatility of the azide group makes it a candidate for novel ligation strategies that aim to improve reaction kinetics, stability, and orthogonality for increasingly complex biological studies.

Development of Advanced Chemical Probes and Tags Utilizing this compound

The dual functionality of this compound makes it an ideal scaffold for constructing sophisticated chemical probes and tags. By serving as a central linker, it enables the connection of a reporter molecule (like a fluorophore) or an affinity handle (like biotin) to a biomolecule of interest, facilitating its detection, isolation, and study.

Fluorescent labeling is a critical technique for visualizing and quantifying biomolecules. This compound can be used to create custom fluorescent probes. The process typically involves a two-step approach:

Fluorophore Conjugation: The primary amine of the linker is reacted with an amine-reactive fluorescent dye. biomol.com Common amine-reactive moieties on dyes include N-hydroxysuccinimidyl (NHS) esters or isothiocyanates, which efficiently form stable amide or thiourea (B124793) bonds, respectively. biomol.com

Biomolecule "Clicking": The resulting azide-functionalized fluorophore can then be attached to a biomolecule (e.g., a protein, nucleic acid, or glycan) that has been metabolically or chemically engineered to contain an alkyne or cyclooctyne handle. This attachment is achieved via CuAAC or SPAAC.

This strategy allows for the modular creation of fluorescent probes with a long, flexible linker arm, which can help minimize steric hindrance and potential quenching of the fluorophore by the biomolecule.

Table 2: Example of Fluorescent Probe Assembly Using this compound

| Component | Example | Function |

|---|---|---|

| Amine-Reactive Dye | ATTO 390-NHS Ester | Provides a fluorescent signal (Excitation: 390 nm, Emission: 476 nm) leica-microsystems.com |

| Bifunctional Linker | This compound | Covalently links the dye to the biomolecule via its amine and azide groups |

| Alkyne-Modified Biomolecule | Alkyne-labeled protein | The target for fluorescent labeling |

| Ligation Chemistry | CuAAC or SPAAC | Forms the final stable triazole bond |

Identifying the cellular targets of small molecules or drugs is a central goal in chemical biology and drug discovery. Affinity-based protein profiling (AfBPP) utilizes chemical probes to isolate and identify these binding partners. This compound is an excellent linker for constructing such probes.

The general design of an affinity probe involves three key components:

A "bait" group: A molecule known to bind to a specific class of proteins or a particular target.

A reporter tag: A group used for detection and enrichment, most commonly biotin (B1667282).

A linker: Connects the bait and the reporter.

Using this compound, the bait molecule can be attached via the amine handle. This new bait-linker conjugate is then introduced to a cell lysate. After an incubation period to allow for binding to target proteins, an alkyne-functionalized biotin is added. Using CuAAC or SPAAC, the biotin is "clicked" onto the azide end of the linker. The entire protein-probe complex can then be captured on streptavidin-coated beads, separated from other proteins, and identified using techniques like mass spectrometry. The long aliphatic chain of the linker helps to extend the bait from the reporter tag, minimizing the risk that the tag interferes with protein binding.

Radiochemical Labeling for Tracer Development in Research (e.g., Carbon-14 incorporation)

The development of radiolabeled tracers is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of molecules in biological systems. nih.gov Carbon-14 (¹⁴C) is a preferred isotope for this purpose due to its long half-life of approximately 5,730 years, which eliminates the need for decay correction during long-term studies, and its chemical identity to stable carbon, ensuring that the labeled molecule's biological behavior remains unaltered. moravek.comopenmedscience.commoravek.com

The incorporation of a ¹⁴C label into the this compound scaffold can be strategically planned to ensure its stability throughout metabolic processes. openmedscience.com A common synthetic approach for introducing ¹⁴C into an alkyl chain involves starting with a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]potassium cyanide. nih.gov For instance, a synthetic route could be designed where a shorter, ¹⁴C-labeled alkyl halide is used to extend a non-labeled precursor chain, or where a key carbon-carbon bond is formed using a ¹⁴C-labeled reagent. The position of the ¹⁴C atom is carefully chosen to prevent its loss during metabolic breakdown, allowing for accurate tracking of the entire molecular backbone or specific fragments. openmedscience.com

Once synthesized, [¹⁴C]this compound can be used as a tracer in various research applications. When conjugated to a drug candidate or biomolecule, it allows researchers to quantify the distribution of the conjugate in different tissues and fluids, identify metabolites through techniques like radio-HPLC, and perform mass balance studies to account for the entire administered dose. openmedscience.com This information is critical in both preclinical and clinical phases of drug development. nih.gov

Functionalization of Biomolecules and Biomacromolecules for Fundamental Research

The dual functionality of this compound makes it an effective reagent for modifying a wide range of biological macromolecules. The primary amine can readily form stable amide bonds with carboxylic acids, while the azide group is a bioorthogonal handle for highly specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). interchim.fr This allows for precise, site-specific conjugation to proteins, nucleic acids, lipids, and carbohydrates.

The conjugation of peptides and proteins with molecules like this compound can impart new functionalities, such as membrane targeting or the attachment of additional probes. Two primary strategies can be employed:

Amide Bond Formation: The primary amine of the linker can be coupled to carboxylic acid residues (aspartic acid, glutamic acid) or the C-terminus of a protein or peptide using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS). This forms a stable amide linkage.

Click Chemistry: The azide group can react with a protein or peptide that has been pre-functionalized with an alkyne group. researchgate.net Unnatural amino acids containing alkyne moieties can be incorporated during peptide synthesis or proteins can be chemically modified to introduce an alkyne handle. The subsequent CuAAC reaction creates a stable triazole linkage, covalently attaching the azido-lipid linker to the protein. interchim.fr

These strategies allow for the site-specific attachment of the tetradecane (B157292) chain, which can enhance the association of the modified protein with cellular membranes or facilitate its incorporation into lipid-based drug delivery systems like liposomes.

| Conjugation Strategy | Reactive Group on Linker | Reactive Group on Biomolecule | Resulting Linkage |

| Amide Coupling | Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide |

| Click Chemistry (CuAAC/SPAAC) | Azide (-N₃) | Alkyne (e.g., terminal alkyne) | Triazole |

Modifying nucleic acids, such as antisense oligonucleotides or siRNA, with lipid tails is a key strategy for improving their cellular uptake and membrane association, which is crucial for their function in gene regulation. nih.govacs.orgnih.gov this compound can be used to create such lipid-modified oligonucleotides.

The most common approach involves synthesizing an oligonucleotide with a terminal alkyne modification. This is typically done during automated solid-phase synthesis using an alkyne-containing phosphoramidite. acs.org The purified alkyne-modified nucleic acid is then conjugated to this compound via the highly efficient CuAAC click reaction. acs.org

The resulting lipid-oligonucleotide conjugate possesses an amphiphilic character. nih.gov The long C14 alkyl chain acts as a hydrophobic membrane anchor, facilitating the insertion of the oligonucleotide into the plasma membrane of target cells. nih.govacs.org This enhanced membrane association can improve the efficiency of cellular internalization and endosomal escape, ultimately leading to more effective gene silencing or regulation. mdpi.com This approach is particularly valuable for targeting oligonucleotides to specific cells or tissues without the need for complex transfection agents. researchgate.net

Metabolic oligosaccharide engineering is a powerful technique for studying glycans in their native environment. nih.govnih.gov This method involves introducing unnatural sugar precursors bearing bioorthogonal chemical reporters, such as an azide, into cells. researchgate.net These azido (B1232118) sugars are processed by the cell's biosynthetic machinery and incorporated into cell surface glycoproteins and glycolipids. nih.govrsc.org

This compound, as a pre-formed azido-lipid, can be used in a related but more direct approach to label cellular membranes. When introduced to cells, its long lipid tail facilitates insertion into the plasma membrane, effectively decorating the cell surface with azide groups. This strategy bypasses the need for metabolic incorporation and can provide a rapid method for labeling cell surfaces.

Once the cell surface is decorated with these azido-lipids, the azide groups are available for covalent modification via click chemistry. nih.gov Researchers can then attach a variety of alkyne-containing probes, such as:

Fluorophores: For visualizing lipid rafts or tracking membrane dynamics using fluorescence microscopy.

Biotin tags: For isolating and identifying membrane-associated proteins or lipids via affinity purification and subsequent proteomic or lipidomic analysis.

Other biomolecules: For studying cell-cell interactions or assembling nanoscale structures on the cell surface.

This method provides a versatile platform for investigating membrane biology and the spatial organization of the glycocalyx. acs.org

Role of this compound as a Linker in Advanced Molecular Constructs (e.g., PROTAC Linkers)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. precisepeg.com The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy. nih.gov

This compound possesses several features that make it a highly suitable component for PROTAC linkers:

Alkyl Chain Backbone: Long alkyl chains are frequently used as flexible linkers in PROTACs. nih.govprecisepeg.comresearchgate.net The C14 chain of this molecule provides significant length and conformational flexibility, which is often necessary to allow the two ends of the PROTAC to simultaneously bind their respective proteins and form a stable and productive ternary complex. nih.govnih.gov

Bifunctional Handles: The terminal amine and azide groups provide orthogonal points for attachment. For example, the amine can be used to form an amide bond with one of the ligands, while the azide is reserved for a final click chemistry step to attach the second ligand, which would bear an alkyne handle. This modular approach, facilitated by click chemistry, is ideal for rapidly synthesizing libraries of PROTACs with varying linker lengths and attachment points to optimize degradation activity. acs.org

Hydrophobicity: The long alkyl chain increases the hydrophobicity of the linker, which can improve the cell permeability of the final PROTAC molecule, a key factor for its biological activity. researchgate.net

The use of an alkyl-azide linker like this compound aligns with established strategies in PROTAC design, where flexible alkyl chains are crucial for spanning the distance between the target protein and the E3 ligase, and clickable handles streamline the synthetic process. nih.govacs.org

| Feature of this compound | Relevance to PROTAC Linker Design | Research Finding |

| Long C14 Alkyl Chain | Provides optimal length and flexibility for ternary complex formation. | PROTACs with long, flexible alkyl or PEG linkers are often more potent, with optimal lengths sometimes reaching 16 atoms or more. nih.govnih.gov |

| Terminal Azide Group | Enables efficient and modular synthesis via "click chemistry". | Click chemistry is widely used to expedite PROTAC synthesis in a convergent manner, allowing for rapid library optimization. acs.org |

| Terminal Amine Group | Provides a robust attachment point for one of the PROTAC ligands via amide bond formation. | Amide bonds are a common and stable linkage used in the construction of complex bioactive molecules. precisepeg.com |

| Hydrophobic Character | Can enhance cell permeability of the final PROTAC construct. | Hydrophobic linkers can improve a PROTAC's ability to cross the cell membrane. researchgate.net |

Engineering of Novel Materials and Nanostructures Utilizing 14 Azidotetradecan 1 Amine Hydrochloride

Polymer Synthesis and Modification with 14-Azidotetradecan-1-amine Hydrochloride

The structure of this compound, featuring two distinct reactive sites, positions it as a potential heterobifunctional linker in polymer chemistry. The primary amine and azide (B81097) groups can undergo orthogonal reactions, allowing for controlled polymer synthesis and modification.

The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. This reaction's high efficiency and specificity make it a powerful tool for polymer synthesis. A bifunctional monomer like 14-azidotetradecan-1-amine could theoretically be used in step-growth polymerizations with dialkyne monomers to produce functional poly(triazole)s. The long tetradecyl chain would be incorporated into the polymer backbone, potentially imparting hydrophobicity and flexibility to the resulting material.

Furthermore, the amine functionality could be used to initiate the polymerization of other monomers, or it could be protected during the "click" polymerization and later deprotected to provide reactive sites along the polymer chain for further functionalization.

The dual functionality of this compound would, in principle, allow for its use in grafting and cross-linking applications to tailor material properties.

Grafting: The primary amine group can be used to graft the molecule onto a polymer backbone containing electrophilic groups, such as acyl chlorides or N-hydroxysuccinimide (NHS) esters. This would result in a polymer decorated with pendant azide groups. These azide-functionalized polymers could then be used in subsequent "click" reactions to attach other molecules or polymers, leading to the formation of graft copolymers with tunable properties.

Cross-linking: If incorporated into a polymer, the azide groups could serve as cross-linking sites. For instance, a polymer bearing pendant alkyne groups could be cross-linked by adding this compound, where the azide reacts with the alkyne and the amine could react with another functional group on a different polymer chain. Alternatively, upon thermal or photochemical activation, the azide group can form a highly reactive nitrene, which can insert into C-H bonds, leading to covalent cross-links between polymer chains.

Surface Functionalization of Inorganic Nanomaterials and Interfaces

The amine and azide groups of this compound offer a versatile platform for modifying the surfaces of inorganic nanomaterials, such as silica, gold, or iron oxide nanoparticles.

The primary amine can act as an anchoring group to attach the molecule to the surface of various nanoparticles. For instance, it can form covalent bonds with surface carboxyl or epoxy groups, or it can electrostatically interact with negatively charged surfaces. Once anchored, the nanoparticle surface would be decorated with azide groups. These azide-functionalized nanoparticles can then be used as platforms for attaching a wide array of molecules (e.g., fluorescent dyes, targeting ligands, or drugs) via "click" chemistry. The long alkyl chain could also form a self-assembled monolayer on certain surfaces, providing a hydrophobic barrier.

Surface coatings and thin films play a crucial role in the development of sensing platforms. By anchoring this compound to a surface, a reactive layer of azide groups can be created. These groups can then be used to immobilize probe molecules that are specific to a target analyte. The long alkyl chain could influence the orientation and spacing of these probes, potentially enhancing the sensitivity and selectivity of the sensor. The amine group could also be used to create responsive surfaces that change their properties (e.g., wettability) in response to pH changes.

Supramolecular Assembly and Self-Assembled Systems Incorporating the Chemical Compound

The amphiphilic nature of this compound, with a polar amine hydrochloride head and a long, nonpolar alkyl chain, suggests its potential to participate in supramolecular assembly. In aqueous solutions, such molecules could self-assemble into structures like micelles or vesicles, sequestering the hydrophobic tails away from the water. The azide groups would be located at the interface of these assemblies, providing a reactive surface for further functionalization.

If co-assembled with other molecules, such as phospholipids, it could be incorporated into liposomal bilayers. The azide groups presented on the surface of such liposomes could then be used to attach targeting moieties for drug delivery applications. The ability to form ordered, self-assembled monolayers on surfaces is another hallmark of long-chain alkylamines, which could be exploited for creating well-defined functional interfaces.

Applications in Smart Materials and Sensing Technologies

The unique bifunctional nature of this compound, featuring a primary amine at one end of its long fourteen-carbon chain and an azide group at the other, positions it as a valuable molecular tool in the engineering of smart materials and sensing technologies. While direct applications of this specific compound are emerging, its structural motifs are instrumental in designing sophisticated, stimuli-responsive systems and highly selective sensing platforms. The primary amine serves as a versatile anchor for covalent attachment to surfaces or polymer backbones, while the terminal azide group is a powerful handle for bio-orthogonal "click" chemistry reactions. This dual functionality allows for the precise construction of complex molecular architectures with tailored properties.

The long alkyl chain of this compound is particularly significant for the formation of self-assembled monolayers (SAMs). nih.govunibs.itrsc.org SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a method to precisely control the chemical and physical properties of surfaces at the molecular level. nih.govunibs.it In the context of sensing technologies, the amine group of this compound can be used to anchor the molecule to a variety of substrates, such as gold or silica, forming a densely packed monolayer. The azide termini of the assembled molecules are then exposed, creating a highly functionalizable surface. This "clickable" surface can be used to immobilize a wide array of probe molecules, such as enzymes, antibodies, or nucleic acids, that have been modified with a complementary alkyne group. This modular approach allows for the development of highly specific biosensors for a range of analytes.

Moreover, the integration of molecules like this compound into polymer matrices can impart smart properties to the resulting material. The amine functionality can be used to incorporate the molecule as a pendant group on a polymer chain or as a cross-linking agent. The azide groups can then be used to introduce other functionalities or to trigger cross-linking upon exposure to a specific stimulus, such as light or a chemical trigger. nih.gov This can lead to materials that change their physical or chemical properties, such as swelling, degradation, or color, in response to their environment. For instance, the amine groups within a hydrogel can exhibit pH-responsiveness, leading to changes in the hydrogel's swelling behavior with variations in pH. nih.gov

The functionalization of nanoparticles with bifunctional linkers analogous to this compound is another promising avenue for the development of advanced sensing technologies. nih.govnih.gov Nanoparticles, such as gold or carbon-based nanoparticles, can be coated with these molecules to enhance their stability in biological media and to provide a scaffold for the attachment of targeting ligands or reporter molecules. nih.govresearchgate.net The long alkyl chain can contribute to the stability of the functionalized nanoparticles, while the terminal azide allows for the specific attachment of biomolecules via click chemistry. This approach can be used to create highly sensitive and selective nanoprobes for in vitro diagnostics and in vivo imaging.

The potential applications of this compound in smart materials and sensing technologies are summarized in the table below, based on the functional roles of its constituent chemical groups.

| Application Area | Role of this compound | Sensing/Actuation Mechanism | Potential Analytes/Stimuli |

| Biosensors | Formation of self-assembled monolayers (SAMs) on sensor surfaces. | The amine group anchors the molecule to the surface, and the azide group allows for the "click" chemistry attachment of specific biorecognition elements (e.g., antibodies, enzymes). | Proteins, nucleic acids, small molecules. |

| Smart Hydrogels | Incorporation into a polymer network as a cross-linker or pendant chain. | The amine group can impart pH-sensitivity, leading to swelling/deswelling. The azide group can be used for secondary functionalization or stimulus-induced crosslinking. | pH, specific biomolecules (if functionalized). |

| Functionalized Nanoparticles | Surface modification of nanoparticles for enhanced stability and functionality. | The long alkyl chain provides a stabilizing layer, and the azide group enables the attachment of targeting or reporter molecules via click chemistry. | Disease biomarkers, environmental toxins. |

| Stimuli-Responsive Surfaces | Creation of surfaces that can change their properties in response to external stimuli. | The cleavage of a linker attached to the azide group or a conformational change in the monolayer due to pH changes affecting the amine group can alter surface properties like wettability or adhesion. | Light, pH, enzymes. |

Design and Synthesis of Functional Analogs and Derivatives of 14 Azidotetradecan 1 Amine Hydrochloride

Systematic Modification of Alkyl Chain Length and Positional Isomers of Functional Groups

Synthesis of a Homologous Series of ω-Azido-α-aminoalkanes:

A general synthetic route to a homologous series of ω-azido-α-aminoalkanes can be envisioned starting from the corresponding ω-bromo-α-aminoalkane hydrochlorides. The synthesis would involve the nucleophilic substitution of the bromide with sodium azide (B81097). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the starting material and the azide salt.

A plausible synthetic scheme is as follows:

Start with a series of commercially available or synthetically prepared α,ω-dibromoalkanes of varying lengths (e.g., C8, C10, C12, C14, C16, C18).

React the dibromoalkane with an excess of a protected amine source, such as potassium phthalimide (B116566) (Gabriel synthesis), to selectively introduce a protected amine at one terminus. libretexts.org

The remaining terminal bromide can then be displaced by sodium azide in DMF to yield the ω-azido-α-phthalimidoalkane. libretexts.org

Finally, deprotection of the phthalimide group, typically using hydrazine (B178648) hydrate, would yield the desired ω-azido-α-aminoalkane, which can then be converted to its hydrochloride salt.

Table 1: Hypothetical Homologous Series of ω-Azido-α-aminoalkane Hydrochlorides

| Compound Name | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 8-Azidooctan-1-amine hydrochloride | C8 | C8H19ClN4 | 206.72 |

| 10-Azidodecan-1-amine hydrochloride | C10 | C10H23ClN4 | 234.77 |

| 12-Azidododecan-1-amine hydrochloride | C12 | C12H27ClN4 | 262.83 |

| 14-Azidotetradecan-1-amine hydrochloride | C14 | C14H31ClN4 | 290.88 |

| 16-Azidohexadecan-1-amine hydrochloride | C16 | C16H35ClN4 | 318.93 |

| 18-Azidooctadecan-1-amine hydrochloride | C18 | C18H39ClN4 | 346.99 |

Positional Isomers:

The synthesis of positional isomers, where the azide and amine functionalities are located at different positions along the alkyl chain, allows for the exploration of how the spatial arrangement of the reactive groups affects conjugation efficiency and the architecture of the final product. For example, moving the azide group from the terminal (ω) position to an internal position could influence its reactivity due to steric hindrance and the electronic environment. nih.gov

The synthesis of such isomers would require more complex, multi-step synthetic routes, likely involving the introduction of functional groups onto a pre-existing alkyl chain through reactions such as hydroboration-oxidation of an internal alkene followed by conversion of the resulting alcohol to an azide, and a similar sequence at another position to introduce the amine.

Introduction of Additional Reactive Functionalities for Enhanced Reactivity or Specificity

To augment the utility of this compound, additional reactive functionalities can be incorporated into its structure. These functionalities can provide alternative conjugation handles, allow for orthogonal ligation strategies, or introduce specific properties to the linker.

Introduction of a Carboxyl Group:

A carboxyl group can be introduced to create a trifunctional linker, for example, ω-azido-α-amino-γ-carboxyalkanes. This would allow for the attachment of three different molecules or provide a point for modulating solubility. The synthesis could involve starting materials that already contain a protected carboxylic acid, such as glutamic acid derivatives, which can be elaborated to introduce the long alkyl chain with terminal azide and amine functionalities.

Introduction of a Thiol Group:

A thiol group is another valuable addition, as it can participate in highly selective thiol-ene or thiol-maleimide conjugation reactions. sigmaaldrich.com A synthetic strategy could involve the protection of the amine and azide functionalities of a precursor molecule, followed by the introduction of a thiol group at another position on the alkyl chain, possibly via a thioacetate (B1230152) intermediate to avoid premature oxidation. researchgate.net

Table 2: Examples of Functionalized Derivatives of Azido-aminoalkanes

| Derivative Type | Additional Functional Group | Potential Conjugation Chemistry |

|---|---|---|

| Azido-amino-carboxyalkane | Carboxylic acid (-COOH) | Amide bond formation (e.g., with EDC/NHS) |

| Azido-amino-thioalkane | Thiol (-SH) | Thiol-ene, Thiol-maleimide coupling |

| Azido-amino-alkynealkane | Alkyne (-C≡CH) | Dual "click" reactions (CuAAC and SPAAC) |

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives in Chemical Transformations

The relationship between the structure of this compound derivatives and their reactivity in chemical transformations, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is of fundamental importance for their effective application.

Effect of Alkyl Chain Length:

The length of the alkyl chain can influence the rate and efficiency of the CuAAC reaction. While the long, flexible alkyl chain of 14-azidotetradecan-1-amine can provide sufficient separation between the conjugated molecules to avoid steric hindrance, very long chains might lead to increased hydrophobicity, potentially affecting solubility in aqueous reaction media commonly used for bioconjugation. Studies with polymeric chains have shown that while conjugation efficiency can be independent of chain length for less sterically demanding systems, significant steric hindrance can limit the reaction efficiency. rsc.orgresearchgate.net

Table 3: Predicted Impact of Alkyl Chain Length on Reactivity in CuAAC

| Alkyl Chain Length | Predicted Solubility in Aqueous Media | Potential for Steric Hindrance | Predicted CuAAC Reaction Rate |

|---|---|---|---|

| Short (C4-C6) | Higher | Lower | Generally faster |

| Medium (C8-C12) | Moderate | Moderate | Optimal balance |

| Long (C14-C18) | Lower | Higher (potential for aggregation) | Potentially slower in aqueous systems |

Effect of Positional Isomerism:

The position of the azide group along the alkyl chain can have a pronounced effect on its reactivity. Terminal azides are generally more accessible and reactive in CuAAC reactions compared to internal (secondary or tertiary) azides, which are more sterically hindered. nih.gov Studies on the impact of positional isomerism have shown that reactivity can be significantly affected by the local steric and electronic environment of the azide group. creative-peptides.com

Reactivity of Primary vs. Secondary Azides:

Primary alkyl azides, such as the one in 14-azidotetradecan-1-amine, are generally more reactive in CuAAC reactions than secondary azides. The increased steric bulk around a secondary azide can hinder the approach of the copper-acetylide complex, leading to slower reaction rates. This difference in reactivity can be exploited for selective, sequential "click" reactions if a molecule contains both a primary and a secondary azide.

Methodologies for Conjugate Formation with Complex Organic Molecules

The bifunctional nature of this compound and its derivatives allows for their use in conjugating a wide range of complex organic molecules, including peptides, proteins, and natural products.

Conjugation to Peptides and Proteins:

The primary amine of 14-azidotetradecan-1-amine can be coupled to carboxylic acid groups on a peptide or protein (e.g., at the C-terminus or on the side chains of aspartic and glutamic acid residues) using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). This results in a stable amide bond, leaving the terminal azide available for a subsequent CuAAC reaction with an alkyne-modified molecule. creative-peptides.com

Alternatively, the amine can be reacted with activated esters (e.g., NHS esters) or isothiocyanates on the target molecule. The azide functionality can then be used to "click" the peptide-linker conjugate to another molecule bearing a terminal alkyne.

Conjugation to Fatty Acids and Lipids:

Azido-functionalized fatty amines can be conjugated to lipids or other biomolecules to study their interactions and localization. nih.gov For instance, the amine group can be used to form an amide linkage with a fatty acid, creating a lipidated linker that can be inserted into lipid bilayers. The terminal azide then serves as a handle for attaching fluorescent probes or other reporter molecules via click chemistry.

Conjugation to Natural Products:

Attaching bifunctional linkers to complex natural products can be challenging due to the presence of multiple reactive functional groups. rsc.org A common strategy involves identifying a functional group on the natural product that can be selectively modified, such as a primary alcohol or a carboxylic acid. The amine group of this compound can be coupled to a carboxylic acid on the natural product. The resulting conjugate, now armed with an azide "handle," can be linked to other molecules of interest.

Table 4: Common Conjugation Strategies for this compound

| Target Molecule | Functional Group on Target | Conjugation Chemistry for Amine | Subsequent Reaction for Azide |

|---|---|---|---|

| Peptide/Protein | Carboxylic acid | Amide bond formation (EDC/NHS) | CuAAC |

| Peptide/Protein | Activated ester (NHS) | Amide bond formation | CuAAC |

| Fatty Acid | Carboxylic acid | Amide bond formation (EDC/NHS) | CuAAC |

| Natural Product | Carboxylic acid | Amide bond formation (EDC/NHS) | CuAAC |

Emerging Research Frontiers and Future Directions for 14 Azidotetradecan 1 Amine Hydrochloride

Potential in Advanced Catalysis and Novel Reaction Design Methodologies

The bifunctional nature of 14-Azidotetradecan-1-amine hydrochloride presents intriguing possibilities for its use in the design of novel catalytic systems and reaction methodologies. The amine and azide (B81097) functionalities can serve as anchoring points for catalytic species or as reactive moieties in catalyst-free reactions.

The primary amine group can be readily functionalized to immobilize transition metal catalysts. For instance, it can be acylated or alkylated to introduce ligands that can chelate with metals such as palladium, copper, or ruthenium. The long alkyl chain could influence the solubility and stability of the resulting catalyst complex in nonpolar media, potentially enabling novel catalytic activities in organic solvents.

The azide group is a versatile functional group, most notably for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". rsc.orgnih.gov This allows for the straightforward conjugation of the molecule to other molecular entities, including polymers, surfaces, or biomolecules. acs.org In catalysis, this could be exploited to attach the molecule to a solid support, creating a recyclable heterogeneous catalyst.

Furthermore, the molecule itself could act as a bifunctional organocatalyst. The amine group can participate in a variety of catalytic transformations, such as Michael additions or aldol (B89426) reactions, while the azide group could be used to direct or template a reaction. The long hydrocarbon chain could create a microenvironment that influences the stereoselectivity or regioselectivity of a reaction.

| Potential Catalytic Application | Relevant Functional Group | Possible Role of this compound |

| Homogeneous Catalysis | Amine | Precursor to a ligand for a metal catalyst |

| Heterogeneous Catalysis | Azide and Amine | Linker to immobilize a catalyst on a solid support |

| Organocatalysis | Amine | As a primary amine catalyst |

| Micellar Catalysis | Full Molecule | Surfactant to create micelles for reactions in aqueous media |

Integration into High-Throughput Screening Methodologies for Chemical Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large numbers of compounds. wikipedia.org The bifunctional nature of this compound makes it an ideal candidate for integration into HTS workflows, particularly in the context of combinatorial chemistry and the development of molecular probes.

The orthogonal reactivity of the amine and azide groups allows for the creation of large combinatorial libraries of molecules. The amine can be reacted with a diverse set of carboxylic acids or aldehydes, while the azide can be "clicked" with a variety of alkynes. This dual functionalization enables the rapid generation of a wide array of structurally diverse compounds for screening. For instance, one could synthesize a library of potential drug candidates by attaching different pharmacophores to each end of the molecule.

As a linker molecule, this compound can be used to attach small molecules to a solid support for screening assays. The long alkyl chain can also serve as a spacer, minimizing steric hindrance between the immobilized molecule and its target. In the realm of chemical biology, it could be used to create bifunctional probes for studying protein-protein interactions. One end could be attached to a known protein ligand, and the other to a reporter molecule like a fluorophore or a biotin (B1667282) tag.

| HTS Application | Key Feature of this compound | Example Use Case |

| Combinatorial Library Synthesis | Orthogonal amine and azide reactivity | Generation of diverse small molecules for drug screening |

| Solid-Phase Screening | Amine or azide for immobilization | Attaching compounds to beads or plates for binding assays |

| Bifunctional Probes | Bifunctionality and long spacer arm | Creating probes to study protein-protein interactions |

Scalability of Synthesis and Potential for Broader Academic Research Applications

For any chemical compound to have a broad impact in research, its synthesis must be scalable and cost-effective. While specific, detailed scalable synthesis routes for this compound are not widely published, the synthesis of long-chain azidoamines can generally be achieved through straightforward and scalable chemical transformations. nih.govresearchgate.net

A plausible synthetic route could involve the conversion of a commercially available long-chain amino alcohol. The alcohol functionality could be converted to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide. The amine group would need to be protected during this process, for example, with a Boc or Cbz protecting group, which can be removed in a final step. Alternatively, one could start from a long-chain dihalide, perform a mono-amination followed by a mono-azidation. The scalability of such a synthesis would depend on the availability and cost of the starting materials and the efficiency of each step.

Assuming a scalable synthesis can be established, this compound could become a readily available tool for academic research. Its utility as a bifunctional linker, a building block for self-assembling systems, and a precursor for novel surfactants and catalysts would make it attractive to a wide range of chemists and materials scientists. The availability of this compound in larger quantities would enable more extensive studies of its properties and applications.

| Synthetic Step | Purpose | Scalability Consideration |

| Protection of Amine | To prevent side reactions | Choice of protecting group and ease of removal on a large scale |